molecular formula C13H15NO5 B7763784 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR

2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR

Cat. No.: B7763784
M. Wt: 265.26 g/mol
InChI Key: LXVCUQJMRRTAKT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-4-2-1-3-10(11)13(16)17/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCUQJMRRTAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of morpholine with ethyl 2-bromoacetate to form ethyl 2-(morpholin-4-yl)acetate. This intermediate is then reacted with 2-hydroxybenzoic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Biological Activity

2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, commonly referred to as AldrichCPR, is a synthetic compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid features a morpholine ring attached to a benzoic acid moiety through an ethoxy linkage. The presence of these functional groups is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
IUPAC Name2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
SolubilitySoluble in organic solvents; limited solubility in water

The biological activity of AldrichCPR is thought to be mediated through its interaction with various biological targets. The morpholine ring may facilitate binding to specific receptors or enzymes, while the benzoic acid component can participate in hydrogen bonding and hydrophobic interactions. This dual functionality enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid exhibits significant antimicrobial properties against a range of pathogens. A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Activity

AldrichCPR has also been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Inhibition of Cancer Cell Growth
In a controlled experiment using the SJSA-1 osteosarcoma cell line, treatment with AldrichCPR resulted in a dose-dependent reduction in cell viability:

Table 2: Anticancer Activity

Concentration (µM)% Cell Viability
0100
1075
2550
5030

At a concentration of 50 µM, the compound achieved approximately 70% inhibition of cell proliferation compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of AldrichCPR indicates moderate absorption and distribution characteristics. Studies suggest that the compound has a half-life of approximately 4 hours in animal models, which supports its potential for therapeutic use.

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